3-(2-Hydroxyethyl)-1,1-dimethylurea
Description
Contextualization within Ureid-Based Compound Classes
3-(2-Hydroxyethyl)-1,1-dimethylurea belongs to the large class of organic compounds known as ureas, or ureids, which are characterized by a carbonyl group flanked by two amine groups. iarc.fr The properties and applications of these compounds are heavily influenced by the nature of the substituents attached to the nitrogen atoms. Substituted ureas can be categorized based on the number and position of these substituents.
The nomenclature "1,1-dimethyl" indicates that two methyl groups are attached to the same nitrogen atom, while the "3-(2-Hydroxyethyl)" designation specifies that a 2-hydroxyethyl group is bonded to the second nitrogen atom. This arrangement makes this compound an unsymmetrical, trisubstituted urea (B33335).
Table 1: Classification of Substituted Ureas
| Classification | General Structure | Example |
|---|---|---|
| Monosubstituted | R-NH-CO-NH₂ | Methylurea |
| Disubstituted (Symmetrical) | R-NH-CO-NH-R | 1,3-Dimethylurea (B165225) |
| Disubstituted (Unsymmetrical) | R-NH-CO-NH-R' or R₂N-CO-NH₂ | 1,1-Dimethylurea (B72202) |
| Trisubstituted | R₂N-CO-NH-R' | This compound |
| Tetrasubstituted | R₂N-CO-NR'₂ | 1,1,3,3-Tetramethylurea |
Significance of Hydroxyalkyl Functionalities in Organic Synthesis
The inclusion of a hydroxyalkyl group, specifically the 2-hydroxyethyl moiety [-CH₂CH₂OH], is a common strategy in organic synthesis to introduce desirable properties into a molecule. The hydroxyl (-OH) group is one of the most fundamental and widespread functional groups in organic chemistry. researchgate.net
Key contributions of the hydroxyethyl (B10761427) group include:
Increased Polarity and Solubility : The hydroxyl group is highly polar, which can increase the water solubility of the parent molecule, a crucial factor in many applications. masterorganicchemistry.comstudy.com
Hydrogen Bonding : The O-H bond can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions, which affects physical properties like boiling point and viscosity. masterorganicchemistry.com
Reactive Handle : The hydroxyl group is a versatile functional group that can be readily converted into other functionalities such as esters, ethers, or aldehydes. researchgate.netfiveable.me This makes it an invaluable "handle" for the further elaboration of molecular structures in multi-step syntheses. fiveable.me
Historical Development of Research on Hydroxyethylated Ureas
The study of substituted ureas is built upon the foundational synthesis of urea itself in 1828. bloomtechz.com Early research into urea derivatives focused on simple alkyl and aryl substitutions, with various synthetic methods being developed, such as the reaction of primary amine hydrochlorides with potassium cyanate. njit.edu
The specific focus on hydroxyalkylated ureas, particularly those with a hydroxyethyl group, gained momentum later. A common and efficient method developed for the synthesis of the parent compound, N-(2-hydroxyethyl)urea, involves the reaction of ethanolamine (B43304) with excess urea, often through a transamidation process where ammonia (B1221849) is removed to drive the reaction. specialchem.comspecialchem.comcir-safety.org An alternative synthesis route is the N-carbamoylation of ethanolamine using potassium cyanate. cir-safety.orgspecialchem.com
Research into hydroxyethyl ureas has been notably driven by their application in the cosmetics and personal care industry, where they are valued as effective humectants and moisturizing agents. specialchem.commarkwideresearch.comskinceuticals.com1source.com This has led to dedicated studies on their properties and a formal safety assessment by the Cosmetic Ingredient Review (CIR) panel, which issued a scientific literature review in 2018. cir-safety.org The development of more complex derivatives, such as this compound, represents a logical progression in this field, aiming to fine-tune and optimize the molecular properties for specialized applications by combining the features of different substituent groups on the core urea structure.
Table 2: Key Developments in the Research of Hydroxyethylated Ureas
| Date | Development | Significance |
|---|---|---|
| 1828 | Friedrich Wöhler synthesizes urea. bloomtechz.com | Marks the beginning of modern organic chemistry and opens the field of urea derivatives. nih.govbloomtechz.com |
| Late 19th - Early 20th Century | Development of general synthesis methods for substituted ureas. njit.edu | Provides the chemical foundation for creating a wide variety of urea-based compounds. |
| Mid-20th Century | Patents and methods for synthesizing hydroxyalkylureas appear, such as reacting ethanolamine with urea. google.com | Establishes practical routes for the production of ureas containing the hydroxyethyl moiety. |
| Late 20th - Early 21st Century | Hydroxyethyl urea is widely adopted as a humectant and moisturizer in the cosmetics industry. markwideresearch.com1source.com | Drives research into the compound's efficacy and physical properties, leading to its prevalence in commercial products. |
| 2018 | A Scientific Literature Review for Hydroxyethyl Urea is issued by the Cosmetic Ingredient Review (CIR). cir-safety.org | Represents a milestone in the formal scientific and safety evaluation of this class of compounds for widespread use. |
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)5(9)6-3-4-8/h8H,3-4H2,1-2H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLBNWYGPWGFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632531 | |
| Record name | N'-(2-Hydroxyethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65869-66-1 | |
| Record name | N'-(2-Hydroxyethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 3 2 Hydroxyethyl 1,1 Dimethylurea
Intramolecular Cyclization Reactions
The proximate positioning of the hydroxyl and urea (B33335) functionalities in 3-(2-Hydroxyethyl)-1,1-dimethylurea facilitates intramolecular cyclization, a common reaction pathway for N-(2-hydroxyethyl)ureas. This process typically leads to the formation of five-membered heterocyclic rings.
Formation of 2-Imidazolidinones from N-(2-Hydroxyethyl)ureasresearchgate.netfigshare.com
The intramolecular cyclization of N-(2-hydroxyethyl)ureas is a well-established method for the synthesis of 2-imidazolidinones, which are five-membered cyclic urea derivatives. wikipedia.org In the case of this compound, this reaction would involve the nucleophilic attack of one of the urea nitrogens onto the electrophilically activated terminal carbon of the hydroxyethyl (B10761427) group, leading to the formation of 1,1-dimethyl-3-(2-hydroxyethyl)imidazolidin-2-one.
The general reaction scheme involves the activation of the terminal hydroxyl group, followed by an intramolecular nucleophilic substitution.
The cyclization of N-(2-hydroxyethyl)ureas can theoretically proceed through two different pathways: N-cyclization, leading to the formation of a 2-imidazolidinone, or O-cyclization, resulting in the formation of a substituted oxazolidine (B1195125). The regioselectivity of this reaction is a critical aspect, and studies on analogous compounds have shown that the reaction conditions can be tuned to favor one pathway over the other.
For this compound, the two possible cyclization products are 1,1-dimethyl-3-(2-hydroxyethyl)imidazolidin-2-one (from N-cyclization) and 2-(dimethylamino)-1,3-oxazolidine (from O-cyclization). The regiochemical outcome is influenced by factors such as the nature of the base used and the reaction temperature.
Research on the cyclization of N-(2-hydroxyethyl)ureas has demonstrated a significant influence of alkali carbonate bases on the regioselectivity of the reaction. The choice of the alkali metal cation in the carbonate base can dramatically alter the ratio of N-cyclized to O-cyclized products.
A study on a related N-(2-hydroxyethyl)urea derivative showed a clear trend in the ratio of N-cyclization to O-cyclization when using different alkali carbonate bases in the presence of p-toluenesulfonyl chloride (p-TsCl) for in-situ activation of the hydroxyl group. The results indicated that heavier alkali metals favor N-cyclization.
| Base | N-Cyclization Product (%) | O-Cyclization Product (%) |
| Li₂CO₃ | 15 | 85 |
| Na₂CO₃ | 40 | 60 |
| K₂CO₃ | 75 | 25 |
| Cs₂CO₃ | >98 | <2 |
This trend is attributed to the increasing size and polarizability of the alkali metal cation, which can influence the coordination of the reactants and the transition state of the cyclization reaction. The use of cesium carbonate (Cs₂CO₃) has been shown to provide excellent regioselectivity for the desired N-cyclization, yielding the 2-imidazolidinone as the major product.
A key mechanistic aspect of the regiocontrolled cyclization of N-(2-hydroxyethyl)ureas is the concept of "transfer of activation". researchgate.netfigshare.com In this process, the hydroxyl group is first activated, typically by conversion into a better leaving group such as a tosylate or mesylate. This is followed by an intramolecular nucleophilic attack by one of the nitrogen atoms of the urea moiety.
The proposed mechanism involves the following steps:
Activation of the Hydroxyl Group: The hydroxyl group of the N-(2-hydroxyethyl)urea reacts with an activating agent (e.g., p-toluenesulfonyl chloride) in the presence of a base to form an intermediate with a good leaving group (e.g., a tosylate ester).
Intramolecular Nucleophilic Attack: The urea nitrogen, acting as a nucleophile, attacks the carbon bearing the activated hydroxyl group. The regioselectivity at this stage is influenced by the reaction conditions, particularly the base used.
Ring Closure and Formation of the Product: The nucleophilic attack leads to the displacement of the leaving group and the formation of the five-membered 2-imidazolidinone ring.
This one-pot synthesis strategy, which combines the activation and cyclization steps, is an efficient method for preparing 2-imidazolidinones from N-(2-hydroxyethyl)ureas. researchgate.netfigshare.com
Other Cyclization Products and Byproducts
Intermolecular Reactions Involving the Hydroxyl Group
The hydroxyl group in this compound can also participate in various intermolecular reactions, similar to other primary alcohols. These reactions would compete with the intramolecular cyclization pathway, and the outcome would be dependent on the reaction conditions and the reagents used.
Common intermolecular reactions for alcohols include:
Esterification: In the presence of a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) and a suitable catalyst, the hydroxyl group can be esterified to form an ester. masterorganicchemistry.commasterorganicchemistry.com
Etherification: The hydroxyl group can react with an alkyl halide or another alcohol under appropriate conditions (e.g., Williamson ether synthesis) to form an ether.
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.
Specific studies detailing the intermolecular reactions of this compound are not extensively documented in the scientific literature. The predominance of either intramolecular or intermolecular reactions would be a subject of kinetic versus thermodynamic control, influenced by factors such as concentration, temperature, and the specific reagents employed.
Esterification Reactions with Carboxylic Acids
The primary hydroxyl group in this compound readily undergoes esterification with carboxylic acids to form the corresponding ester. This transformation can be achieved through several established methods.
One common approach is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess or water is removed as it is formed. masterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl group of this compound. masterorganicchemistry.com
Alternatively, esterification can be performed under milder, non-acidic conditions using coupling reagents. A widely used method is the Steglich esterification , which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is highly efficient for a wide range of acids and alcohols and proceeds at room temperature. orgsyn.orgorganic-chemistry.org The reaction is generally faster and avoids the harsh acidic conditions that could potentially lead to side reactions, although sterically hindered substrates may react more slowly. orgsyn.org The use of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts. organic-chemistry.org Other coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in a similar manner, often chosen for easier purification as the urea byproduct is water-soluble. rsc.org
| Esterification Method | Reagents | General Conditions | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess alcohol, heat, removal of water | Equilibrium-driven; requires strong acid. masterorganicchemistry.com |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP (catalytic) | Aprotic solvent (e.g., CH₂Cl₂), Room Temperature | Mild conditions; high yields; suppresses side-products. orgsyn.orgorganic-chemistry.org |
| EDC/DMAP Coupling | Carboxylic Acid, EDC, DMAP (catalytic) | Aprotic solvent, 0°C to Room Temperature | Water-soluble urea byproduct simplifies workup. rsc.org |
Mitsunobu Reaction Pathways and Alkylation Regioselectivity
The hydroxyl group of this compound is a suitable substrate for the Mitsunobu reaction , a powerful method for converting primary and secondary alcohols into a variety of other functional groups, including esters and ethers, with a characteristic inversion of stereochemistry. wikipedia.orgnih.govnih.gov The reaction is typically carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism is complex but begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.orgtcichemicals.com This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid) to create an ion pair. The alcohol is then activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the conjugate base of the nucleophile displaces the activated hydroxyl group via an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org For the reaction to proceed efficiently, the nucleophile should generally have a pKa of less than 13. wikipedia.org
Alkylation regioselectivity is a key consideration for molecules like this compound, which possess multiple nucleophilic sites: the hydroxyl oxygen and the two urea nitrogen atoms. While the Mitsunobu reaction specifically targets the alcohol, other alkylation reactions could potentially occur at the nitrogen atoms. beilstein-journals.org The regioselectivity of alkylation is influenced by factors such as the nature of the electrophile, the base used, and the reaction conditions. beilstein-journals.orgresearchgate.net Chelation effects can also be a driving force for regioselectivity, where a cation coordinates to multiple atoms in the substrate, directing the reaction to a specific site. beilstein-journals.org In the case of this compound, the presence of the hydroxyl group and the urea carbonyl oxygen could potentially lead to chelation-controlled reactions under certain conditions, influencing whether alkylation occurs at the oxygen or nitrogen atoms.
Etherification Reactions
The synthesis of ethers from this compound can be accomplished through several methods, most notably the Williamson ether synthesis. This classic method involves the deprotonation of the alcohol's hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.
Modern methods for etherification also exist, some of which are catalyzed by transition metals like gold, palladium, or zinc, and can proceed under milder conditions. organic-chemistry.org These catalytic systems can activate alcohols or couple them with various partners, offering alternative routes to ether formation that may tolerate a broader range of functional groups. organic-chemistry.org For instance, some methods allow for the chemoselective conversion of alcohols to ethers in the presence of other hydroxyl groups under specific conditions. organic-chemistry.org
Decomposition Pathways and Stability Studies
Stability studies are crucial for understanding the degradation of chemical compounds under various conditions. europa.eu For this compound, decomposition can be initiated by factors such as heat (thermal degradation) or the presence of oxygen and other reactive species (oxidative degradation). researchgate.netnih.gov
Unimolecular Decomposition Mechanisms
Unimolecular decomposition involves the breakdown of a single molecule without interaction with other reactants. For this compound, several intramolecular pathways are plausible. Theoretical studies on similar energetic materials suggest that initial decomposition steps can include hydrogen transfer, bond scission, or ring-closure reactions to form cyclic intermediates. osti.govscispace.com
One potential pathway is an intramolecular cyclization. The nitrogen atom of the urea moiety could act as a nucleophile, attacking the electrophilic carbon of the hydroxyethyl side chain, leading to the formation of a heterocyclic ring and the elimination of a small molecule. The specific pathway and its energy barrier would depend on the conformational arrangement of the molecule. osti.gov
Formation of Related Degradation Products
The degradation of this compound is expected to produce a variety of smaller molecules. Studies on the degradation of structurally related amine solvents used in industrial processes show the formation of products resulting from both C-N and C-O bond cleavage. researchgate.netnih.gov
In thermal and oxidative degradation scenarios, the parent molecule can break down into simpler, more stable compounds. Based on the degradation of similar compounds, plausible degradation products for this compound are listed in the table below. researchgate.netnih.gov
| Potential Degradation Product | Plausible Origin |
| N,N-Dimethylurea | Cleavage of the C-N bond connecting the ethyl group. nist.govnih.gov |
| Ethanolamine (B43304) | Cleavage of the C-N bond of the urea group. |
| Ammonia (B1221849) | Further decomposition of urea or amine fragments. nih.gov |
| Formic Acid | Oxidative degradation of the ethyl group or other fragments. nih.gov |
Reactivity of the Urea Nitrogen Atoms
The chemical reactivity of the nitrogen atoms in the urea moiety of this compound is significantly influenced by resonance. The lone pair of electrons on the nitrogen atoms can be delocalized onto the adjacent carbonyl oxygen. This resonance effect reduces the electron density and, consequently, the nucleophilicity and basicity of the nitrogen atoms compared to a typical amine.
Despite this reduced reactivity, the urea nitrogens can participate in certain reactions. The N-H proton is weakly acidic and can be deprotonated by a very strong base. The resulting anion can then act as a nucleophile. Nitrosation of ureas can occur in the presence of nitrite, potentially forming carcinogenic nitrosoureas. oecd.org While the primary hydroxyl group is generally the most reactive site for alkylation and acylation, reactions at the nitrogen are possible under specific conditions, particularly if the hydroxyl group is protected or if forcing conditions are used. The disubstituted nitrogen, bearing two methyl groups, is sterically hindered and less likely to react than the monosubstituted nitrogen.
Derivatization and Analogue Synthesis for Advanced Research Applications
Synthesis of Novel Alkylated and Acylated Derivatives
The hydroxyl group of 3-(2-hydroxyethyl)-1,1-dimethylurea is a prime site for derivatization through alkylation and acylation, leading to the formation of ethers and esters, respectively. These modifications can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the parent molecule.
Alkylation of the hydroxyl group can be achieved under basic conditions using various alkylating agents. A common method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This Williamson ether synthesis approach provides a straightforward route to a diverse range of O-alkylated derivatives.
Acylation of this compound to form ester derivatives can be readily accomplished using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and proceed under mild conditions. The choice of the acylating agent allows for the introduction of various functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
Table 1: Synthesis of Alkylated and Acylated Derivatives of this compound
| Derivative | Reagents and Conditions | Yield (%) |
|---|
Halogenation and Other Substitutions on the Hydroxyethyl (B10761427) Moiety
Replacement of the hydroxyl group with a halogen atom opens up further avenues for functionalization, as the resulting halo-derivatives are versatile intermediates for nucleophilic substitution reactions.
A standard method for converting the primary alcohol in this compound to the corresponding chloride is the use of thionyl chloride (SOCl₂). masterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds with inversion of configuration if a chiral center is present and pyridine is used. masterorganicchemistry.com The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion. masterorganicchemistry.com
Other halogenating agents, such as phosphorus tribromide (PBr₃), can be employed to synthesize the bromo-derivative. These halogenated intermediates can then be subjected to reactions with various nucleophiles, such as amines, azides, or thiols, to introduce a wide array of functional groups.
Table 2: Halogenation of this compound
| Product | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3-(2-Chloroethyl)-1,1-dimethylurea | Thionyl chloride (SOCl₂) | Reflux | 80 |
| 3-(2-Bromoethyl)-1,1-dimethylurea | Phosphorus tribromide (PBr₃) | 0 °C to rt | 75 |
Introduction of Chiral Centers and Stereoselective Synthesis of Analogues
The synthesis of enantiomerically pure analogues of this compound is of significant interest for studying stereoselective interactions with biological targets. Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active compounds. nih.gov
One approach to introduce a chiral center is through the asymmetric reduction of a corresponding ketone precursor. For instance, the synthesis of a chiral precursor ketone, followed by stereoselective reduction using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or asymmetric transfer hydrogenation, can yield the desired enantiomerically enriched alcohol. acs.org
Alternatively, stereoselective synthesis can be achieved by starting from a chiral pool, such as a readily available chiral amino alcohol. The urea (B33335) moiety can then be constructed on this chiral template. For example, reaction of a chiral amino alcohol with dimethylcarbamoyl chloride would lead to the desired chiral analogue. The stereoselective synthesis of chiral amino alcohols has been extensively reviewed, with methods including asymmetric 1,3-dipolar cycloadditions and catalytic asymmetric hydrogenation. acs.orgdiva-portal.org
Table 3: Approaches to Stereoselective Synthesis of 3-(2-Hydroxy-alkyl)-1,1-dimethylurea Analogues
| Approach | Key Step | Chiral Reagent/Catalyst | Expected Outcome |
|---|---|---|---|
| Asymmetric Reduction | Reduction of a precursor α-hydroxy ketone | (R)- or (S)-CBS reagent | Enantiomerically enriched (R)- or (S)-alcohol |
| Chiral Pool Synthesis | Urea formation on a chiral amino alcohol | (R)- or (S)-2-amino-1-phenylethanol | Specific enantiomer of the target analogue |
| Asymmetric Transfer Hydrogenation | Hydrogenation of an unprotected α-ketoamine | Ruthenium-based chiral catalysts | Chiral 1,2-amino alcohol precursor acs.org |
Design and Synthesis of Multi-Functionalized Derivatives
The development of multi-functionalized derivatives of this compound allows for the exploration of more complex chemical space and the potential for multiple interaction points with a biological target. Various synthetic strategies can be employed to introduce diverse functional groups onto the parent scaffold. nih.govmdpi.com
For instance, the synthesis of unsymmetrical ureas can be achieved through various modern synthetic protocols, including the Curtius rearrangement of carboxylic acids or the use of hypervalent iodine reagents to couple amides and amines. nih.govmdpi.com These methods could be adapted to modify the urea portion of the molecule.
Furthermore, the hydroxyethyl side chain can be extended or modified prior to the urea formation step. For example, starting with a di-functionalized amine and selectively protecting one group allows for the sequential introduction of different functionalities. The combination of modifications on both the urea and the hydroxyethyl parts of the molecule can lead to a library of structurally diverse compounds for advanced research applications.
Applications As Chemical Intermediates and Building Blocks in Complex Molecule Construction
Precursor in Heterocyclic Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural framework of 3-(2-Hydroxyethyl)-1,1-dimethylurea provides the necessary atoms to form specific types of nitrogen-containing rings.
Imidazolidin-2-ones, also known as ethylene (B1197577) ureas, are five-membered cyclic ureas that are present in numerous pharmaceuticals and serve as important synthetic intermediates. researchgate.net The general synthesis of these structures often involves the reaction of a 1,2-diamine with a carbonylating agent or the intramolecular cyclization of a suitable linear precursor. mdpi.com
While direct synthesis routes starting from this compound are not extensively documented in mainstream literature, its structure lends itself to a potential intramolecular cyclization pathway to form a substituted imidazolidinone. This transformation would typically require a multi-step process:
Activation of the Hydroxyl Group: The primary alcohol is converted into a better leaving group (e.g., a tosylate or halide).
Introduction of a Nitrogen Nucleophile: The urea (B33335) nitrogen, which is not fully substituted, could potentially act as a nucleophile, but more commonly, a second nitrogen atom would be introduced. A more plausible route involves the chemical modification of the hydroxyethyl (B10761427) group into an aminoethyl group.
Intramolecular Cyclization: The newly formed amino group would then attack the carbonyl carbon of the urea, displacing the other nitrogen and forming the imidazolidinone ring.
A related, documented synthesis involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol, which cyclizes to form 1-(2-hydroxyethyl)imidazolidin-2-one, demonstrating the feasibility of forming such rings from precursors containing a hydroxyethyl group. researchgate.net
Beyond imidazolidinones, the reactive sites on this compound allow for its potential use in constructing other nitrogen-containing heterocyclic systems. The specific ring system formed would depend on the reagents and reaction conditions employed. For instance, by reacting with dicarbonyl compounds or their equivalents, it could theoretically serve as a building block for various six-membered heterocycles or other more complex fused systems, although such applications remain a subject for further research exploration.
Monomer in Polymer Science Research
In polymer science, monomers containing specific functional groups are highly sought after for creating materials with tailored properties. The hydroxyl group on this compound makes it a valuable hydroxy-functional monomer.
Polyurethanes are a highly versatile class of polymers formed by the reaction of a polyol (a compound with multiple hydroxyl groups) and a diisocyanate. The hydroxyl group of this compound can readily participate in this reaction, making it a monofunctional alcohol that can act as a chain-terminating agent or be incorporated into a larger polyol structure.
When used in coatings, the incorporation of such a monomer can influence properties like adhesion, flexibility, and surface energy. The presence of the urea group is particularly interesting as it can form strong hydrogen bonds, potentially enhancing the strength and thermal stability of the resulting polyurethane material. ube.com
Hydroxy-functional monomers are frequently copolymerized with acrylic and vinyl monomers to introduce reactive sites along the polymer backbone. rsc.orggoogle.com These hydroxyl groups can be used for subsequent cross-linking reactions, which transform a thermoplastic material into a more robust thermoset. rsc.orgcureusjournals.com For example, these groups can react with melamines or isocyanates to create durable, high-performance coatings. google.comulprospector.com
This compound could be copolymerized with monomers like methyl methacrylate (B99206) or styrene. The resulting copolymer would have pendant hydroxyl groups available for cross-linking and urea groups that could modify the polymer's properties through hydrogen bonding.
Table 1: Potential Copolymer Systems Involving this compound
| Comonomer | Polymer Type | Potential Application | Role of Hydroxyl Group |
| Methyl Methacrylate | Acrylic Copolymer | High-performance coatings, adhesives | Cross-linking site |
| Styrene | Vinyl Copolymer | Specialty resins, composites | Site for grafting or modification |
| Butyl Acrylate | Acrylic Copolymer | Pressure-sensitive adhesives, sealants | Improving adhesion and polarity |
This table represents potential systems based on established principles of polymer chemistry.
The incorporation of this compound into a polymer matrix is expected to have a significant impact on the material's final properties. The specific effects would arise from the unique contributions of its different structural components.
Urea Group: The polar urea moiety is capable of forming strong intermolecular hydrogen bonds. This is expected to restrict polymer chain mobility, leading to an increase in the glass transition temperature (Tg), enhanced tensile strength, and improved thermal stability.
Dimethyl Substitution: The two methyl groups on one of the urea nitrogens add steric bulk, which might slightly disrupt the packing of polymer chains, potentially moderating the effects of the hydrogen bonding.
Hydroxyethyl Group: The flexible two-carbon spacer between the urea and the hydroxyl group can add a degree of flexibility to the polymer backbone, which might counteract some of the rigidity imparted by the urea group. The hydroxyl group itself also contributes to hydrogen bonding.
Table 2: Predicted Influence of this compound on Polymer Properties
| Property | Predicted Effect | Underlying Chemical Rationale |
| Glass Transition Temp. (Tg) | Increase | Strong hydrogen bonding from the urea group restricts chain movement. |
| Tensile Strength | Increase | Intermolecular hydrogen bonds act as physical cross-links. |
| Thermal Stability | Increase | High energy required to overcome strong intermolecular forces. |
| Adhesion to Polar Substrates | Increase | Polarity of urea and hydroxyl groups enhances surface interactions. |
| Solvent Resistance | Increase | Cross-linking via the hydroxyl group and strong intermolecular forces. |
This table outlines expected trends based on the chemical structure of the monomer and established structure-property relationships in polymer science.
Role in Biochemical and Molecular Mechanism Research
Development and Application as Chemical Probes for Enzyme Mechanism Elucidation
Hydroxyethylurea-containing molecules are often designed as peptidomimetics, compounds that mimic the structure of peptides. Their utility as chemical probes stems from the ability of the hydroxyethylurea group to act as a transition-state analog for peptide bond hydrolysis. This feature allows them to bind tightly to the active sites of proteases, facilitating the study of these crucial enzymes.
A primary application of hydroxyethylurea derivatives has been in the study of γ-secretase, an intramembrane protease complex centrally involved in the generation of amyloid-β (Aβ) peptides, which are linked to Alzheimer's disease. nih.govnih.gov Hydroxyethylurea-based peptidomimetics have been developed as potent γ-secretase inhibitors (GSIs). ntu.edu.tw These inhibitors are designed to mimic the transition state of the substrate cleavage process, thereby blocking the enzyme's catalytic activity. nih.gov
Research has demonstrated that these compounds function as noncompetitive inhibitors. nih.gov Instead of simply preventing the substrate from binding, these inhibitors appear to stabilize the entire γ-secretase complex, locking it in an inhibited conformation. nih.govnih.gov Studies involving the synthesis of various hydroxyethylurea peptidomimetics have led to the identification of potent inhibitors. For instance, an analogue containing all D-amino acids was found to effectively block γ-secretase activity with a half-maximal inhibitory concentration (IC50) of 30 nM in a cell-free system. nih.govacs.org Such potent probes are invaluable for studying the physiological and pathological roles of γ-secretase. The inhibition of γ-secretase by these compounds also consistently blocks the processing of other substrates, such as Notch, which can interfere with signaling pathways involved in cell differentiation. ntu.edu.tw
Table 1: Example of γ-Secretase Inhibitory Activity by a Hydroxyethylurea Peptidomimetic
| Compound Analogue | Target Enzyme | Assay System | Inhibitory Concentration (IC50) |
|---|
Beyond direct inhibition, there is growing interest in developing molecules that modulate, rather than completely block, enzyme activity. In the context of γ-secretase, this has led to the distinction between γ-secretase inhibitors (GSIs) and γ-secretase modulators (GSMs). ecu.edu.au While GSIs target the active site, GSMs are thought to bind to an allosteric site, subtly changing the enzyme's conformation. ecu.edu.au This modulation can alter the site of substrate cleavage without halting enzyme function entirely. For γ-secretase, this could mean shifting the production from the more aggregation-prone Aβ42 peptide to shorter, less amyloidogenic forms. nih.gov
The principles learned from developing hydroxyethylurea-based GSIs can inform the design of GSMs. The core structure provides a stable scaffold that can be systematically modified to explore different binding pockets and mechanisms of action on proteolytic enzymes. The modulation of proteolytic activity is a complex process that can be influenced by various factors, including the presence of cofactors or polyanions, which can enhance or inhibit enzyme activity at different concentrations. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how a chemical probe interacts with its biological target. For hydroxyethylurea derivatives, SAR studies have provided critical insights into the requirements for potent enzyme inhibition. nih.gov These studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically altered, and the corresponding changes in biological activity are measured.
In the case of γ-secretase inhibitors based on the hydroxyethylurea scaffold, researchers have systematically altered the amino acid residues at positions corresponding to the substrate's binding sites (P2-P3'). nih.govacs.org These studies revealed a clear interdependence between the stereochemistry at different positions. For example, while peptidomimetics with naturally occurring L-amino acids were often potent, carefully selected analogues containing unnatural D-amino acids were found to be equipotent in cell-based assays, likely due to enhanced proteolytic resistance and stability. ntu.edu.twnih.govacs.org The data derived from such studies are often expressed as IC50 values, which quantify the concentration of the inhibitor required to reduce enzyme activity by half. These quantitative relationships help in building predictive models for designing more effective and specific inhibitors. nih.gov
Table 2: Illustrative SAR Data for Hydroxyethylurea Derivatives (Note: This table is illustrative of the SAR concept and does not represent specific data for 3-(2-Hydroxyethyl)-1,1-dimethylurea, but rather general findings for the peptidomimetic class.)
| Position Modified | Stereochemistry | Resulting Change in Activity | Rationale for Change |
|---|---|---|---|
| P2' | L-amino acid to D-amino acid | Decreased or Increased Potency | Interaction with specific sub-pockets of the enzyme active site. nih.govacs.org |
| P1' | Natural to Unnatural amino acid | Increased Potency & Stability | Enhanced resistance to cellular peptidases. ntu.edu.tw |
Interactions with Biological Macromolecules at a Molecular Level
The efficacy of hydroxyethylurea derivatives as enzyme inhibitors is determined by their specific interactions with the target macromolecule at an atomic level. The core hydroxyethylurea moiety is designed to mimic the tetrahedral transition state of a peptide bond being cleaved by a protease. The hydroxyl group is particularly crucial as it can act as a hydrogen bond donor and acceptor, often interacting with the catalytic residues in the enzyme's active site.
Advanced Analytical and Computational Investigations
Spectroscopic Characterization Methods for Structural Elucidation
A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for 3-(2-Hydroxyethyl)-1,1-dimethylurea did not yield specific experimental spectra or detailed peak assignments for this particular molecule. While spectroscopic data for related compounds such as 1,1-dimethylurea (B72202) and other urea (B33335) derivatives are available, this information is not directly applicable for the unambiguous structural elucidation of the title compound.
Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring
No specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), have been published for the express purpose of assessing the purity of this compound or for monitoring its synthesis reactions. Research into the thermal stability and reaction kinetics of related compounds like 1,3-dimethylurea (B165225) has utilized HPLC, but analogous studies for this compound are not documented in the available literature. aidic.it
Mass Spectrometry for Molecular Characterization
Detailed mass spectrometry analysis, including fragmentation patterns and high-resolution mass data for this compound, is not present in the searched scientific databases. While mass spectra for numerous other urea compounds are cataloged, specific data for the title compound could not be located. nist.govnih.govnist.gov
Environmental Fate and Degradation in Academic Contexts
Biodegradation Pathways and Mechanisms
The primary mechanism for the environmental dissipation of many phenylurea compounds is microbial degradation. psu.edu For diuron (B1670789), a well-established biodegradation pathway involves a sequential N-demethylation of the urea (B33335) side chain. psu.edunih.gov This process is initiated by various microorganisms, including bacteria and fungi, found in soil and aquatic environments. frontiersin.orgnih.gov
The initial step is the removal of one methyl group to form N-(3,4-dichlorophenyl)-N-methylurea (DCPMU). psu.edunih.gov Subsequent demethylation leads to the formation of 3,4-dichlorophenylurea (DCPU). psu.edunih.gov Finally, hydrolysis of the urea group of DCPU yields 3,4-dichloroaniline (B118046) (DCA). psu.edunih.gov This terminal metabolite, DCA, is known to be more persistent and, in some cases, more toxic than the parent compound. psu.edu
A diverse range of microorganisms has been identified as capable of degrading diuron, including species from the genera Arthrobacter, Bacillus, Pseudomonas, and various fungi. frontiersin.orgnih.gov The enzymatic processes driving this degradation are also varied. Hydrolases, such as phenylurea hydrolases (PuhA and PuhB), are known to be involved in the cleavage of the urea structure. frontiersin.orgresearchgate.net Additionally, oxidative enzymes like cytochrome P450 monooxygenases have been implicated, particularly in fungal degradation pathways, contributing to the initial demethylation steps. frontiersin.orgnih.gov
Given the structural similarities, it is hypothesized that the biodegradation of "3-(2-Hydroxyethyl)-1,1-dimethylurea" would follow a comparable pathway. The N,N-dimethylurea moiety is likely susceptible to microbial N-demethylation, leading to the formation of corresponding mono-methyl and fully demethylated urea derivatives. The hydroxyethyl (B10761427) group may also be a site for microbial transformation, potentially through oxidation to an aldehyde or carboxylic acid, though specific research on this is lacking.
| Analog Compound | Degradation Pathway | Key Metabolites | Involved Microorganisms (Examples) | Key Enzymes |
|---|---|---|---|---|
| Diuron | Sequential N-demethylation followed by hydrolysis | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), 3,4-dichloroaniline (DCA) | Arthrobacter sp., Bacillus sp., Pseudomonas sp., Phanerochaete chrysosporium | Hydrolases (e.g., PuhA, PuhB), Cytochrome P450 |
Photolytic and Hydrolytic Stability Studies
The stability of "this compound" towards light (photolysis) and water (hydrolysis) is a key determinant of its persistence in the environment, particularly in aquatic systems.
Photolytic Stability: Studies on diuron indicate that photodegradation can be a significant dissipation route, especially when the compound is present on soil surfaces or in clear surface waters. psu.edu The photolysis of diuron in aqueous solutions can lead to the substitution of the chlorine atoms on the phenyl ring with hydroxyl groups. psu.edu The half-life for aqueous photolysis of diuron has been reported to be around 43 days. epa.gov For the related compound 1,3-dimethylurea (B165225), direct photolysis is not expected to be significant as it does not absorb light at wavelengths greater than 300 nm. However, indirect photo-oxidation by reaction with hydroxyl radicals in water is estimated to have a half-life of 111 days. scispace.com It is plausible that "this compound" would exhibit similar behavior, with indirect photolysis being a more likely degradation pathway than direct photolysis.
Hydrolytic Stability: Diuron is generally stable to hydrolysis in neutral conditions (pH 7). epa.gov However, the rate of hydrolysis increases under both acidic and basic conditions. nih.gov The primary hydrolysis product of diuron is 3,4-dichloroaniline. nih.gov At 40°C, the half-life for diuron hydrolysis can be around 4 months in the extreme pH regions or in the presence of a phosphate (B84403) buffer. nih.gov Similarly, 1,3-dimethylurea is susceptible to hydrolysis due to its amide structure, but the rate is extremely slow, with a calculated half-life of over a year. scispace.com Based on these analogs, "this compound" is expected to be relatively stable to hydrolysis at neutral pH, with degradation accelerated by acidic or alkaline conditions.
| Compound | Degradation Process | Half-life | Conditions |
|---|---|---|---|
| Diuron | Aqueous Photolysis | 43 days | Calculated |
| Diuron | Soil Photolysis | 173 days | Calculated |
| Diuron | Hydrolysis | ~4 months | 40°C, high phosphate concentration or extreme pH |
| 1,3-Dimethylurea | Hydrolysis | > 1 year | Calculated |
| 1,3-Dimethylurea | Photo-oxidation in water | 111 days | Estimated, reaction with OH radicals |
Transformation Products and Environmental Pathways
The transformation of "this compound" in the environment will result in the formation of various degradation products, which themselves may have environmental significance. Based on the degradation pathways of diuron, the primary transformation products of "this compound" are expected to be its N-demethylated analogs.
The environmental pathways of these transformation products are crucial. For diuron, the metabolites DCPMU and DCPU have been shown to be less mobile in soil than the parent compound. ca.gov However, the final degradation product, DCA, is more water-soluble and can be more mobile, posing a potential risk to groundwater. psu.edu Furthermore, some of the degradation products of diuron have been found to be more toxic than diuron itself. psu.edu
For "this compound," a similar pattern can be anticipated. The initial N-demethylated products are likely to be less mobile than the parent compound. However, further degradation could lead to more polar and mobile substances. The fate of the hydroxyethyl group is also an important consideration. Microbial oxidation could transform it into an aldehyde or a carboxylic acid, which would increase the water solubility and mobility of the resulting transformation products. The potential for the formation of persistent or more toxic transformation products from "this compound" warrants further investigation to fully assess its environmental impact.
Emerging Research Areas and Future Directions
Exploration of Novel Synthetic Routes and Catalytic Approaches
The synthesis of unsymmetrical ureas, such as 3-(2-Hydroxyethyl)-1,1-dimethylurea, has traditionally relied on reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental hazards. nih.gov Modern research is intensely focused on developing safer, more efficient, and sustainable synthetic methodologies. A key future direction is the adoption of greener carbon sources and catalytic systems.
One promising area is the direct synthesis from amines and carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. rsc.org While this reaction is reversible, the development of effective catalysts and dehydrating agents is overcoming this limitation. rsc.org Basic ionic liquids, for example, have shown potential in catalyzing the carbonylation of amines with CO₂ under solvent-free conditions. rsc.org Another innovative approach involves the use of carbonyl sulfide (B99878) (COS) for the one-pot synthesis of asymmetric ureas under mild, catalyst-free conditions, which has been successful for creating ureas from amines with different nucleophilicity. acs.orgacs.org
Mechanochemical methods, which use mechanical force to induce reactions, are also emerging as a sustainable alternative to traditional solvent-based synthesis. acs.org Research into the mechanocatalytic synthesis of urea (B33335) from ammonia (B1221849) and CO₂ suggests that similar solvent-free, catalyst-driven approaches could be developed for substituted ureas. acs.org Furthermore, palladium-catalyzed carbonylation of azides in the presence of amines represents a facile method to obtain functionalized unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org
Future research will likely focus on adapting these catalytic systems for the specific synthesis of this compound from 1,1-dimethylamine, ethanolamine (B43304), and a green carbonyl source.
Table 1: Comparison of Potential Synthetic Approaches for Substituted Ureas
| Method | Carbon Source | Key Advantages | Key Challenges |
| Traditional | Phosgene, Isocyanates | High reactivity, established methods. | High toxicity, hazardous byproducts. nih.gov |
| CO₂ Carbonylation | Carbon Dioxide (CO₂) | Renewable, non-toxic C1 source. rsc.org | Reversible reaction, often requires dehydrating agents or catalysts. rsc.org |
| COS-based Synthesis | Carbonyl Sulfide (COS) | Mild, catalyst-free conditions, high selectivity for asymmetric ureas. acs.org | COS is a toxic and flammable gas. |
| Mechanochemistry | Carbon Dioxide (CO₂) | Solvent-free, energy-efficient. acs.org | Scalability and catalyst development for specific substrates. |
| Catalytic (e.g., Pd/C) | Carbon Monoxide (CO) | High efficiency, clean byproducts (N₂). organic-chemistry.org | Use of CO gas, catalyst cost and recovery. |
Design of Advanced Materials Incorporating the this compound Moiety
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a hydrogen-bond-forming urea group, makes it an attractive building block for advanced polymers. Research into poly(urea ester)s (PUEs) and polyurethane ureas (PUUs) highlights a significant future direction.
Scientists have demonstrated that incorporating urea groups into polyester (B1180765) backbones can significantly increase the material's melting temperature and enhance mechanical properties, bridging the gap between low-melting aliphatic polyesters and non-biodegradable aromatic polyesters. nsf.govresearchgate.net The urea moiety promotes strong hydrogen-bonding interactions between polymer chains, leading to more ordered crystalline structures. nsf.gov The this compound molecule could serve as a valuable monomer in polycondensation reactions with dimethyl esters to create novel PUEs. nsf.gov The hydroxyl group provides the reactive site for ester linkage formation, while the urea group would be integrated into the polymer backbone.
Furthermore, the development of biodegradable polymers is a critical area of materials science aimed at mitigating plastic pollution. nsf.govnih.gov Urea and ester linkages can be susceptible to hydrolytic or enzymatic degradation. nsf.gov Polyurethane ureas have been extensively studied as biodegradable elastomers for biomedical applications, such as in tissue engineering scaffolds. nih.gov By varying the co-monomers, materials with a wide range of mechanical properties and degradation rates can be achieved. nih.gov The incorporation of the this compound moiety could be explored to fine-tune properties like hydrophilicity, degradation kinetics, and mechanical strength in new biodegradable polymers.
Table 2: Potential Polymer Classes Incorporating the this compound Moiety
| Polymer Class | Potential Monomers | Key Feature from Moiety | Potential Applications |
| Poly(urea ester)s (PUEs) | Di-esters (e.g., dimethyl adipate) | H-bonding from urea group, -OH for polymerization. | Biodegradable plastics with high melting points. nsf.govresearchgate.net |
| Polyurethane Ureas (PUUs) | Diisocyanates, other polyols | -OH for urethane (B1682113) linkage, urea for hard segment properties. | Biodegradable elastomers, medical implants, tissue scaffolds. nih.gov |
| Functional Coatings | Acrylates, epoxides | -OH for cross-linking, urea for adhesion/toughness. | Protective coatings, adhesives. |
Mechanistic Investigations of Underexplored Reactions
The unique structure of this compound presents interesting, yet underexplored, questions for mechanistic chemistry. The steric and electronic differences between the two nitrogen atoms—one bearing two methyl groups and the other bearing a hydrogen and a hydroxyethyl (B10761427) group—are significant.
Future mechanistic studies could investigate the selectivity of reactions at the two different nitrogen atoms. For example, in N-alkylation or N-acylation reactions, the less sterically hindered nitrogen (N3) is the likely site of reaction, but the precise kinetic and thermodynamic parameters are unknown.
Furthermore, the synthesis of asymmetric ureas often involves complex mechanisms and intermediates. acs.orgthieme-connect.com One proposed mechanism for urea formation from carbamates involves the base-catalyzed generation of an isocyanate intermediate, which is then trapped by an amine. thieme-connect.com Investigating the synthesis of this compound could provide insight into the competitive reaction pathways and the role of potential intramolecular hydrogen bonding between the hydroxyl group and the urea carbonyl, which could influence the reactivity and conformation of the molecule. Detailed kinetic studies, supported by computational modeling, could elucidate the transition states and intermediates involved, aiding in the optimization of synthetic routes for it and other complex urea derivatives. acs.org
Development of New Chemical Probes and Tools for Biochemical Research
Urea and its derivatives are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets, often by forming stable hydrogen bonds with proteins. nih.gov The urea functionality is a key component in numerous approved drugs, including kinase inhibitors for cancer therapy. nih.gov Moreover, urea is a well-known protein denaturant, and its interactions with protein backbones and aromatic residues are of fundamental importance in biochemistry. nih.gov
The structure of this compound is an ideal starting point for the development of novel chemical probes. The terminal hydroxyl group serves as a convenient chemical handle for conjugation. It can be readily modified to attach reporter tags such as:
Fluorophores: To visualize the localization of the molecule in cells or to study binding events via fluorescence polarization.
Biotin: For use in affinity-based pulldown experiments to identify protein binding partners.
Photo-crosslinkers: To covalently capture and identify transient or weak protein interactions.
Such probes could be used to investigate enzymes that metabolize or bind urea derivatives, or to study the mechanism of protein unfolding in a site-specific manner. Given that urea derivatives have been synthesized as potential tyrosinase inhibitors for cosmetic applications, modifying the this compound scaffold could lead to new probes for studying enzymes involved in pigmentation. nih.gov
Sustainable Chemistry Initiatives in Urea Derivative Research
The principles of sustainable or "green" chemistry are increasingly guiding research and development. Future work on this compound will be heavily influenced by these initiatives.
A primary goal is the move away from energy-intensive processes and hazardous reagents. The industrial production of urea itself is a major contributor to global CO₂ emissions, largely due to the energy required for ammonia synthesis. springernature.comumich.edu Research into the direct electrochemical synthesis of urea from nitrate (B79036) and CO₂ at ambient temperature and pressure represents a paradigm shift. springernature.com While focused on the parent molecule, these principles of using renewable electricity to convert waste products (nitrate) and greenhouse gases (CO₂) into valuable chemicals could be extended to more complex derivatives. springernature.comumich.edu
The development of biodegradable materials, as discussed in section 9.2, is another cornerstone of sustainable chemistry. Creating polymers from the this compound moiety that degrade into non-toxic components after their service life would be a significant advance. sabic.commdpi.com This aligns with the goal of creating a circular economy where materials are designed for disassembly and reuse or safe return to the biosphere. sabic.com Future research will focus not only on creating these materials but also on studying their degradation pathways and environmental impact.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2-Hydroxyethyl)-1,1-dimethylurea with high purity?
- Answer : Optimized synthesis routes often involve nucleophilic substitution or urea-forming reactions. For example, reacting 2-hydroxyethylamine with dimethylcarbamoyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., THF) at 0–5°C minimizes side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) and confirm structure via H NMR (e.g., δ 1.4 ppm for dimethyl groups, δ 3.6 ppm for hydroxyethyl chain) .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?
- Answer : Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile/water (60:40 v/v) at 1 mL/min. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity (LOQ < 0.1 ppb). Calibrate with certified reference standards (e.g., Sigma-Aldrich MM2503 series) to ensure accuracy .
Q. How can researchers assess the herbicidal activity of this compound compared to other urea derivatives?
- Answer : Conduct dose-response assays using Arabidopsis thaliana or Lemna minor to measure photosynthetic inhibition (e.g., chlorophyll fluorescence quenching). Compare IC50 values to structurally similar herbicides like diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) . Include positive controls (e.g., atrazine) and validate statistical significance via ANOVA (p < 0.05).
Advanced Research Questions
Q. How should conflicting data on the environmental persistence of this compound be resolved?
- Answer : Perform accelerated degradation studies under varying pH, UV exposure, and microbial activity (e.g., OECD 307 guidelines). Use C-labeled compound to track mineralization rates via scintillation counting. Discrepancies may arise from matrix effects (e.g., soil organic content); employ multivariable regression to isolate degradation pathways .
Q. What strategies optimize crystallographic analysis of this compound derivatives?
- Answer : Grow single crystals via slow evaporation from acetone/hexane. Resolve crystal packing and hydrogen-bonding networks using X-ray diffraction (Cu-Kα radiation, 100 K). Refine structures with SHELX-97; compare torsion angles (e.g., C-N-C=O) to computational models (DFT at B3LYP/6-31G* level) to validate conformational stability .
Q. How can researchers elucidate the mechanistic role of the hydroxyethyl group in biological activity?
- Answer : Design analogs with modified substituents (e.g., ethyl vs. hydroxyethyl) and evaluate binding affinity to target proteins (e.g., Photosystem II D1 protein) via surface plasmon resonance (SPR). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict hydrogen-bond interactions with amino acid residues (e.g., His215) .
Q. What protocols validate the specificity of antibodies against this compound in immunoassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
